molecular formula C12H13N B3147475 6,7,8,9-tetrahydro-Pyrido[1,2-a]indole CAS No. 62420-83-1

6,7,8,9-tetrahydro-Pyrido[1,2-a]indole

Cat. No. B3147475
CAS RN: 62420-83-1
M. Wt: 171.24 g/mol
InChI Key: RIBUJTDHWAVEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7,8,9-tetrahydro-Pyrido[1,2-a]indole” is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .


Synthesis Analysis

The synthesis of pyrido[1,2-a]indoles has been a subject of research in recent years due to its presence in many organic compounds such as natural products, pharmaceuticals, and materials . The synthesis of pyrido[1,2-a]indoles can be divided into two parts, which concern accesses to this skeleton using or not metal catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 154.8±19.3 °C . The compound has a molar refractivity of 54.2±0.5 cm3 .

Scientific Research Applications

Photophysical Properties

A study by Catalán (2010) explored the photophysical properties of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole, finding two distinct fluorescence emissions in a specific temperature range. This compound, when dissolved in 2-methylbutane, showed unique fluorescence properties due to the presence of doubly hydrogen-bonded dimers, contributing to a better understanding of its photophysical behavior (Catalán, 2010).

Chemical Synthesis

Blache et al. (1999) described the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones from arylenaminones. This process includes both a radical route through a photochemical reaction and a catalytic route involving an arylpalladium complex, highlighting innovative approaches to synthesizing this compound (Blache et al., 1999).

Stereochemistry Analysis

Crabb and Mitchell (1971) conducted a study to understand the stereochemistry of related compounds, including 1,6,7,12b-Tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole. Their research provides insights into the conformational aspects of these compounds, which is essential for understanding their chemical and physical properties (Crabb & Mitchell, 1971).

Novel Synthesis Routes

Rogness et al. (2012) reported on the development of new methods for synthesizing pyrido[1,2-a]indoles, which are important in medicinal and pharmaceutical research. Their approach starts from accessible 2-substituted pyridines and aryne precursors, indicating progress in the efficient synthesis of these compounds (Rogness et al., 2012).

Pharmacological Research

A 2010 review by Ivashchenko et al. surveyed methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles and examined their broad spectrum of pharmacological activities. This highlights the compound's relevance in medicinal chemistry and its potential applications in developing new drugs (Ivashchenko et al., 2010).

properties

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBUJTDHWAVEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of 1-(4-bromobutyl)-2-tosyl-1H-indole (178 mg, 0.44 mmol) in 9.5 mL toluene was added dropwise over 5 min a mixture of tributyltin hydride (285 μL, 1.06 mmol) and 2,2′-azobisisobutyronitrile (14 mg, 0.088 mmol) in 22.5 mL toluene. The reaction mixture was refluxed 2 h, then concentrated in vacuo. To the crude product was added 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature overnight. Potassium carbonate was added and the mixture filtered and concentrated in vacuo. The process was repeated with another 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature 2 h. Potassium carbonate added and the mixture filtered and concentrated in vacuo. The crude product was purified via silica gel chromatography using a gradient from 0 to 10% ethyl acetate in hexanes to give a final yield of 58 mg (0.34 mmol). 1H NMR (500 MHz, CDCl3, δ): 1.89-2.05 (m, 2H), 2.10-2.24 (m, 2H), 3.06 (t, J=6.1 Hz, 2H), 4.11 (t, J=6.1 Hz, 2H), 6.29 (s, 1H), 7.18 (t, J=7.1 Hz, 1H), 7.23 (t, J=7.4 Hz, 1H), 7.35 (d, J=7.9 Hz, 1H), 7.63 (d, J=7.7 Hz, 1H). 13C NMR (500 MHz, CDCl3, δ): 21.76, 23.93, 24.75, 42.78, 97.98, 109.03, 120.06, 120.58, 128.71, 136.76, 137.63. MS m/z 172 [M+H]+.
Name
1-(4-bromobutyl)-2-tosyl-1H-indole
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Reactant of Route 2
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Reactant of Route 3
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Reactant of Route 4
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Reactant of Route 5
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole
Reactant of Route 6
6,7,8,9-tetrahydro-Pyrido[1,2-a]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.